N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene-substituted tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Synthesis of the Thiophene-Substituted Tetrahydropyran:
Coupling of the Two Fragments: The final step involves coupling the benzofuran core with the thiophene-substituted tetrahydropyran using a suitable linker, such as a carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit various pharmacological properties.
Benzofuran Derivatives: Compounds such as amiodarone and psoralen, known for their medicinal applications.
Uniqueness
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a thiophene-substituted tetrahydropyran moiety, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(17-11-14-3-1-2-4-16(14)23-17)20-13-19(6-8-22-9-7-19)15-5-10-24-12-15/h1-5,10-12H,6-9,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQWTTWNAFFHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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